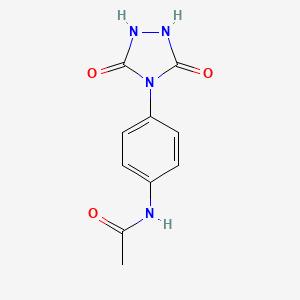![molecular formula C10H4N2 B12896430 Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
Cyclopropa[3,4]pentaleno[1,2-B]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropa[3,4]pentaleno[1,2-B]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to a pentalene and pyrazine ring system. The compound’s distinct structure makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropa[3,4]pentaleno[1,2-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropane derivative with a pentalene precursor in the presence of a pyrazine ring-forming reagent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropa[3,4]pentaleno[1,2-B]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropa[3,4]pentaleno[1,2-B]pyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
Cyclopropa[3,4]pentaleno[1,2-B]pyrazine can be compared with other similar nitrogen-containing heterocyclic compounds, such as pyridazine and pyridazinone derivatives. These compounds share some structural similarities but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its fused cyclopropane-pentalene-pyrazine structure, which imparts distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
- Pyridazine
- Pyridazinone
- Pyrrolopyrazine
These compounds exhibit a range of biological activities and are used in various scientific and industrial applications, highlighting the versatility and importance of nitrogen-containing heterocycles in research and development.
Eigenschaften
Molekularformel |
C10H4N2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
9,12-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),2(4),3(7),5,8,10-hexaene |
InChI |
InChI=1S/C10H4N2/c1-2-6-7-5(1)8(7)10-9(6)11-3-4-12-10/h1-4H |
InChI-Schlüssel |
PFQRCUHTGSYYJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C1=C3C4=NC=CN=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


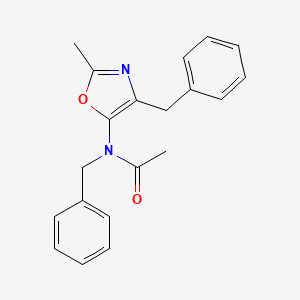
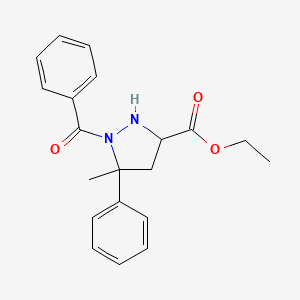
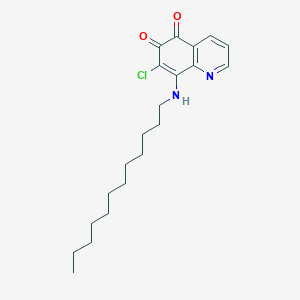
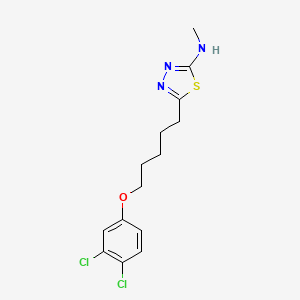
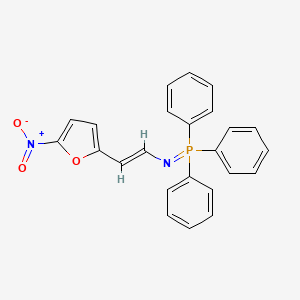
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
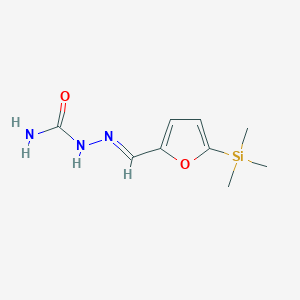
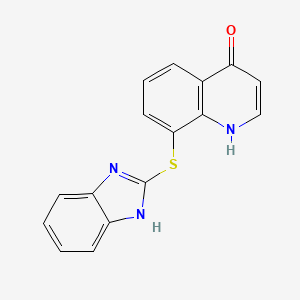
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
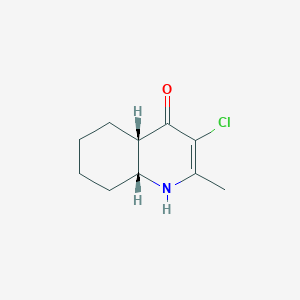
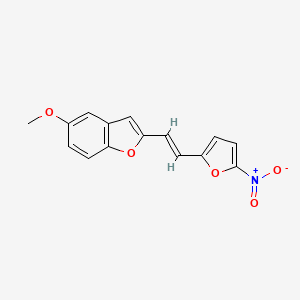
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
